(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(butylamino)ethylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(butylamino)ethylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that features a benzothiazole ring, a pyrazolone core, and a chlorophenyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(butylamino)ethylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions One common approach is the condensation of 1,3-benzothiazole-2-amine with an appropriate aldehyde to form the benzothiazole core This is followed by the reaction with a pyrazolone derivative under basic conditions to introduce the pyrazolone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(butylamino)ethylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to modify the benzothiazole or pyrazolone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(butylamino)ethylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(butylamino)ethylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Properties
Molecular Formula |
C23H23ClN4OS2 |
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Molecular Weight |
471.0 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-(N-butyl-C-methylcarbonimidoyl)-5-[(4-chlorophenyl)sulfanylmethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H23ClN4OS2/c1-3-4-13-25-15(2)21-19(14-30-17-11-9-16(24)10-12-17)27-28(22(21)29)23-26-18-7-5-6-8-20(18)31-23/h5-12,27H,3-4,13-14H2,1-2H3 |
InChI Key |
DPHXLQIGXFISLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C(C)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)CSC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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